N-Cyanobenzamide sodium salt N-Cyanobenzamide sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC3283337
InChI: InChI=1S/C8H6N2O.Na/c9-6-10-8(11)7-4-2-1-3-5-7;/h1-5H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H5N2NaO
Molecular Weight: 168.13 g/mol

N-Cyanobenzamide sodium salt

CAS No.:

Cat. No.: VC3283337

Molecular Formula: C8H5N2NaO

Molecular Weight: 168.13 g/mol

* For research use only. Not for human or veterinary use.

N-Cyanobenzamide sodium salt -

Specification

Molecular Formula C8H5N2NaO
Molecular Weight 168.13 g/mol
IUPAC Name sodium;benzoyl(cyano)azanide
Standard InChI InChI=1S/C8H6N2O.Na/c9-6-10-8(11)7-4-2-1-3-5-7;/h1-5H,(H,10,11);/q;+1/p-1
Standard InChI Key WLZLKZPBVSNXOE-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=O)[N-]C#N.[Na+]

Introduction

Chemical Identity and Structural Characteristics

N-Cyanobenzamide sodium salt (CAS RN: 67998-88-3) is the sodium salt of N-cyanobenzamide. Its chemical formula is C₈H₅N₂NaO, and it is also known by alternative names including Benzoylcyanamide sodium salt and Sodium benzoylcyanamide . The compound consists of a benzamide core structure with a cyano (-CN) group attached to the nitrogen of the amide functionality, and the acidic proton replaced by a sodium cation.

The parent compound, N-cyanobenzamide (CAS: 15150-25-1), has a molecular weight of 146.14600, while the sodium salt has a calculated molecular weight of approximately 168.13 (accounting for the replacement of a hydrogen atom with a sodium atom) . The structural characteristics of this compound provide it with unique chemical reactivity, particularly in reactions involving nucleophilic additions and coupling processes.

Structural Comparison with Related Compounds

When comparing N-Cyanobenzamide sodium salt with its parent compound and other related cyanamide derivatives, several structural features become apparent:

CompoundMolecular FormulaMolecular WeightKey Structural Features
N-Cyanobenzamide sodium saltC₈H₅N₂NaO~168.13Benzamide core with cyano group; sodium counterion
N-CyanobenzamideC₈H₆N₂O146.14600Benzamide core with cyano group; protonated form
n-cyanoacetamide sodium saltC₃H₃N₂NaO106.05800Acetamide core with cyano group; sodium counterion

The presence of the benzene ring in N-Cyanobenzamide sodium salt, as opposed to the simpler n-cyanoacetamide sodium salt, contributes to different physical properties and reactivity patterns that make it suitable for specific synthetic applications .

Physical and Chemical Properties

While direct experimental data for N-Cyanobenzamide sodium salt is limited in the provided search results, we can infer some properties based on its parent compound and related structures.

Physical Properties

The parent compound, N-cyanobenzamide, has the following properties which provide insight into the potential characteristics of its sodium salt:

PropertyN-cyanobenzamide ValueExpected Difference in Sodium Salt
Density1.186 g/cm³Likely higher due to sodium ion
Boiling Point293.3°C at 760 mmHgLikely higher (salt formation typically increases boiling point)
Melting PointNot availableLikely elevated compared to parent compound
Flash Point131.2°CLikely higher in salt form
LogP1.28838Lower (salts generally have reduced lipophilicity)
PSA52.89000Similar but influenced by ionic character

As is characteristic of organic sodium salts, N-Cyanobenzamide sodium salt would be expected to exhibit increased water solubility compared to its parent compound due to the ionic nature of the sodium-oxygen interaction .

Chemical Reactivity

The chemical reactivity of N-Cyanobenzamide sodium salt stems from several functional groups:

  • The amide functionality provides potential for hydrolysis and condensation reactions

  • The cyano group offers sites for nucleophilic addition reactions

  • The sodium salt form provides enhanced reactivity in certain polar solvents, particularly protic solvents

The compound likely exhibits behavior similar to other cyanamide derivatives, with the sodium counterion enhancing nucleophilicity compared to the parent compound .

Production ParameterOptimal ConditionsConsiderations
Solvent SystemAqueous with potential co-solventMethanol commonly used in related syntheses
Temperature Range30-60°CBased on related nitrite salt reactions
pH ControlpH 7-9 for salt formationCritical for successful conversion
Oxygen ExclusionInert atmosphere preferredPrevents side reactions

The search results suggest that for related compounds, "sodium nitrite is preferred because of its economy" and "the preferred solvent is an aqueous solution that is at least 50 percent by weight water and the remainder methanol" .

Applications and Uses

N-Cyanobenzamide sodium salt serves primarily as an intermediate in chemical synthesis, with applications spanning multiple industries.

Agrochemical Applications

As noted in the search results, N-Cyanobenzamide sodium salt serves as an intermediate in agrochemical synthesis . This likely includes:

  • Pesticide and herbicide development

  • Plant growth regulators

  • Crop protection chemicals

Technical Applications

The compound also finds use in technical products , which may encompass:

  • Specialty polymer additives

  • Photochemical applications, as suggested by the mention of related compounds in photochemical processes

  • Catalytic systems and process chemistry

Research Developments

Current research involving N-Cyanobenzamide sodium salt and related compounds reveals interesting photochemical and electrochemical applications.

Photochemical Applications

Research indicates that related cyanobenzamide compounds participate in photochemical reactions. According to search result :

"Under the same conditions, a more electron-deficient 4-cyanobenzamide substrate displayed a marginally improved quantum yield of 5.8% in the reaction to yield 4.2, reflecting that the destabilizing effect of the electron-withdrawing nitrile on the transient amidyl radical leads to a faster rate of cyclization."

This suggests potential applications in photocatalytic processes, where the cyano group significantly influences reaction kinetics and quantum efficiency.

Electrochemical Properties and Applications

The search results indicate that cyanobenzamide derivatives exhibit interesting electrochemical behavior:

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